molecular formula C10H8Cl2O3S B15198727 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride

Cat. No.: B15198727
M. Wt: 279.14 g/mol
InChI Key: LSVQUPZHYODEBB-UHFFFAOYSA-N
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Description

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of potassium hydroxide as a base to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium hydroxide, cuprous chloride, and paraformaldehyde . The reactions are typically carried out in solvents such as dioxane under controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium hydroxide can lead to the formation of cycloaddition products .

Scientific Research Applications

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its interaction with specific molecular targets. One known target is the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which is involved in the proteolytic cleavage of various substrates . The compound mediates the cleavage and shedding of these substrates, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a but-2-yn-1-yloxy group and a sulfonyl chloride group

Biological Activity

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride is a sulfonyl chloride compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzenesulfonyl moiety linked to a but-2-yn-1-yloxy group. Its structure can be represented as follows:

C9H8ClO2S\text{C}_9\text{H}_8\text{ClO}_2\text{S}

Biological Activity Overview

The biological activities of sulfonyl chlorides are diverse and include antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been studied for its effects on various biological systems.

Antibacterial Activity

Recent studies have shown that sulfonyl chlorides exhibit significant antibacterial properties. For instance, a study evaluating various derivatives found that compounds with similar structures demonstrated activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
This compoundE. faecalis16 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that sulfonyl chlorides can induce apoptosis in cancer cell lines. For example, a study highlighted the cytotoxic effects of related compounds on breast cancer cells, showing IC50 values in the low micromolar range .

Cell LineIC50 (µM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)7.5

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as irreversible inhibitors of serine proteases, affecting bacterial survival and proliferation.
  • Disruption of Cell Membranes : The hydrophobic nature of the but-2-yn-1-yloxy group may facilitate membrane penetration, leading to cell lysis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have provided insights into the compound's efficacy:

  • Study on Antibacterial Efficacy :
    • A research team synthesized various sulfonyl chlorides and tested their antibacterial properties against clinical isolates of MRSA. The results indicated that the compound exhibited potent activity comparable to standard antibiotics .
  • Anticancer Research :
    • In a recent study focused on novel anticancer agents, this compound was evaluated alongside other derivatives for its ability to inhibit tumor growth in xenograft models. The findings demonstrated significant tumor reduction in treated groups compared to controls .

Properties

Molecular Formula

C10H8Cl2O3S

Molecular Weight

279.14 g/mol

IUPAC Name

4-but-2-ynoxy-3-chlorobenzenesulfonyl chloride

InChI

InChI=1S/C10H8Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h4-5,7H,6H2,1H3

InChI Key

LSVQUPZHYODEBB-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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